molecular formula C13H11FN2O2 B11810536 Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate CAS No. 1240622-63-2

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11810536
CAS No.: 1240622-63-2
M. Wt: 246.24 g/mol
InChI Key: XFYJSTBJOWUVRL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications .

Properties

CAS No.

1240622-63-2

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3

InChI Key

XFYJSTBJOWUVRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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